molecular formula C16H10N2O5 B12544004 1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- CAS No. 144907-46-0

1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-

Cat. No.: B12544004
CAS No.: 144907-46-0
M. Wt: 310.26 g/mol
InChI Key: FGCVPJXSXRZYPA-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- is a complex organic compound with the molecular formula C16H10N2O5. This compound is known for its unique structure, which includes a benzene ring substituted with carboxylic acid groups and a cyanobenzoyl amine group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 1,2-Benzenedicarboxylic acid with 4-cyanobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanobenzoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyanobenzoyl group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyanobenzoyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- can be compared with other similar compounds such as:

    1,2-Benzenedicarboxylic acid:

    1,4-Benzenedicarboxylic acid:

    2-Hydroxyterephthalic acid: This compound has a hydroxyl group in place of the cyanobenzoyl group, resulting in different chemical behavior and applications.

The uniqueness of 1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]- lies in its specific substitution pattern and the presence of the cyanobenzoyl group, which imparts unique chemical and biological properties.

Properties

CAS No.

144907-46-0

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

4-[(4-cyanobenzoyl)amino]phthalic acid

InChI

InChI=1S/C16H10N2O5/c17-8-9-1-3-10(4-2-9)14(19)18-11-5-6-12(15(20)21)13(7-11)16(22)23/h1-7H,(H,18,19)(H,20,21)(H,22,23)

InChI Key

FGCVPJXSXRZYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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